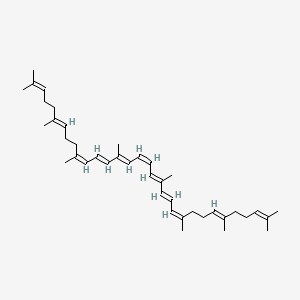

9,15,9'-Tri-cis-zeta-carotene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9,9',15-tri-cis-zeta-carotene is a zeta-carotene.

Aplicaciones Científicas De Investigación

Plant Biology

- Photosynthesis and Photoprotection : 9,15,9'-Tri-cis-zeta-carotene is essential for photosynthesis as it contributes to light harvesting and energy transfer within the chloroplasts. Its antioxidant properties help protect plants from oxidative damage caused by excess light exposure .

- Genetic Studies : Research on the maize y9 locus has demonstrated that mutations in this locus lead to the accumulation of this compound. This study highlights the compound's role in plant development and metabolism .

Nutritional Science

- Health Benefits : Carotenoids are known for their health benefits, including antioxidant effects that may reduce the risk of chronic diseases. Studies suggest that dietary intake of carotenoids like this compound can contribute to overall health by mitigating oxidative stress .

- Dietary Sources : This compound can be found in various fruits and vegetables. Understanding its bioavailability and metabolism in humans can provide insights into dietary recommendations .

Industrial Applications

- Natural Colorant : Due to its vibrant color, this compound is used as a natural colorant in food products and cosmetics. Its antioxidant properties also make it valuable as a preservative in these industries .

Data Tables

Case Study 1: Genetic Analysis in Maize

A study investigated the maize y9 locus's effect on carotenoid accumulation. Mutant alleles resulted in higher levels of this compound in dark tissues such as roots and etiolated leaves. This finding underscores the genetic control over carotenoid biosynthesis pathways and highlights the significance of this compound in plant metabolism .

Case Study 2: Antioxidant Properties

Clinical studies have shown that carotenoids like this compound exhibit significant antioxidant activity. These studies suggest that incorporating carotenoid-rich foods into diets may enhance health outcomes by reducing oxidative stress markers associated with chronic diseases .

Análisis De Reacciones Químicas

Formation via Phytoene Desaturase (PDS)

9,15,9'-Tri-cis-zeta-carotene is synthesized from 15-cis-phytoene through two successive desaturation reactions catalyzed by phytoene desaturase (PDS) . This enzyme introduces double bonds at positions 11 and 11' while isomerizing existing double bonds at positions 9 and 9' from trans to cis:

15 cis phytoenePDS9 15 9 tri cis carotene

The reaction relies on FAD as a cofactor, with electrons transferred to plastoquinone and ultimately oxygen via plastid terminal oxidase (PTOX) .

Isomerization by Zeta-Carotene Isomerase (Z-ISO)

Before further desaturation, the 15-cis double bond of 9,15,9'-tri-cis-zeta-carotene must be isomerized to trans by Z-ISO (zeta-carotene isomerase) . This yields 9,9'-di-cis-zeta-carotene, the substrate for zeta-carotene desaturase (ZDS):

9 15 9 tri cis caroteneZ ISO9 9 di cis carotene

In Synechocystis, Slr1599 (a Z-ISO homolog) enables this conversion in darkness, demonstrating its essential role in non-photosynthetic tissues .

Photoisomerization

The 15-cis bond in 9,15,9'-tri-cis-zeta-carotene is photosensitive. Light exposure induces isomerization to the trans configuration, bypassing Z-ISO in photosynthetic tissues . This photochemical pathway is less efficient than enzymatic isomerization but critical in light-rich environments.

Downstream Desaturation by Zeta-Carotene Desaturase (ZDS)

ZDS converts 9,9'-di-cis-zeta-carotene (post-isomerization) into neurosporene and eventually lycopene through sequential desaturation . The enzyme shows strict substrate specificity, rejecting asymmetric or non-isomerized intermediates .

Non-Enzymatic Isomerization

Spontaneous isomerization generates asymmetric isomers like 9-cis-zeta-carotene, which ZDS desaturates only partially to 7,9-di-cis-neurosporene—a metabolic dead-end .

Table 1: Enzymatic Reactions Involving this compound

Table 2: Reaction Conditions and Outcomes

| Parameter | Enzymatic (Z-ISO) | Photochemical |

|---|---|---|

| Catalyst | Z-ISO protein | Light (400–500 nm) |

| Efficiency | High in darkness | Moderate, light-dependent |

| Byproducts | None | Asymmetric isomers |

| Organisms | Plants, cyanobacteria | Photosynthetic organisms |

Industrial and Biotechnological Implications

-

Genetic Engineering : Escherichia coli strains engineered with PDS and Z-ISO produce 9,15,9'-tri-cis-zeta-carotene, enabling scalable synthesis of carotenoids .

-

Stability : Encapsulation in lipid matrices improves stability during industrial processing.

This compound’s reactivity underscores its role as a biosynthetic linchpin, with isomerization and desaturation dictating metabolic flux toward lycopene or degradation byproducts. Future research should explore oxidative pathways and enzyme engineering to optimize carotenoid yields.

Propiedades

Fórmula molecular |

C40H60 |

|---|---|

Peso molecular |

540.9 g/mol |

Nombre IUPAC |

(6E,10Z,12E,14E,16Z,18E,20E,22Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene |

InChI |

InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11-,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29-,40-30- |

Clave InChI |

BIWLELKAFXRPDE-LMARSQGMSA-N |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C=C/C=C(/C=C/C=C(\CC/C=C(/CCC=C(C)C)\C)/C)\C)\C)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.